2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azidomethyl group and a purine base, making it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursorsThe final step often includes deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine.
Substitution: Nucleophilic substitution reactions are common, especially at the azidomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or amines are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. This property is exploited in bioconjugation and drug development. Additionally, the purine base can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-amino-9-[(2R,3R,4S,5R)-5-(hydroxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one: Lacks the azido group, making it less reactive in click chemistry.
2-amino-9-[(2R,3R,4S,5R)-5-(methyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one: Contains a methyl group instead of an azidomethyl group, altering its chemical reactivity and biological activity.
Uniqueness
The presence of the azidomethyl group in 2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one makes it uniquely suited for applications in click chemistry and bioconjugation. This feature distinguishes it from other similar compounds and enhances its utility in various scientific fields .
Properties
Molecular Formula |
C10H12N8O4 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N8O4/c11-10-15-7-4(8(21)16-10)13-2-18(7)9-6(20)5(19)3(22-9)1-14-17-12/h2-3,5-6,9,19-20H,1H2,(H3,11,15,16,21)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
IURRXTYHKBREQT-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CN=[N+]=[N-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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